molecular formula C23H16F3N3O3 B3135157 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole CAS No. 400086-85-3

4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B3135157
CAS No.: 400086-85-3
M. Wt: 439.4 g/mol
InChI Key: JGVQJUZFIRRVMT-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or other hydrogenation catalysts can be used for reduction reactions.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazole derivatives.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethyl group, in particular, can enhance binding affinity and specificity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Nitrophenyl)methoxy]-1,5-diphenylpyrazole: Lacks the trifluoromethyl group.

    4-[(4-Nitrophenyl)methoxy]-3-(trifluoromethyl)pyrazole: Lacks one of the phenyl groups.

    1,5-Diphenyl-3-(trifluoromethyl)pyrazole: Lacks the nitrophenyl and methoxy groups.

Uniqueness

4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(4-nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O3/c24-23(25,26)22-21(32-15-16-11-13-19(14-12-16)29(30)31)20(17-7-3-1-4-8-17)28(27-22)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVQJUZFIRRVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150841
Record name 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400086-85-3
Record name 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400086-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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